Cas no 1531-38-0 (1-Phenyl-2-(quinolin-2-yl)ethan-1-one)

1-Phenyl-2-(quinolin-2-yl)ethan-1-one structure
1531-38-0 structure
Product Name:1-Phenyl-2-(quinolin-2-yl)ethan-1-one
CAS No:1531-38-0
MF:C17H13NO
MW:247.291224241257
MDL:MFCD10694866
CID:217673
PubChem ID:220493
Update Time:2025-04-19

1-Phenyl-2-(quinolin-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-phenyl-2-(2-quinolinyl)-
    • 1-phenyl-2-quinolin-2-ylethanone
    • (Z)-1-phenyl-2-(quinolin-2-yl)ethanol
    • 1-phenyl-2-(2-quinolinyl)ethanone
    • 1-Phenyl-2-(2-quinolyl)ethanone
    • 1-Phenyl-2-(quinolin-2-yl)ethan-1-one
    • 1-phenyl-2-(quinolin-2-yl)ethanone
    • 2-(benzoylmethyl)quinoline
    • AC1L58VR
    • AC1Q5F3W
    • AR-1C5214
    • CTK4C7717
    • NSC3329
    • phenyl 2-quinolylmethyl ketone
    • EN300-1266044
    • SB70707
    • 1531-38-0
    • BAA53138
    • AKOS005205030
    • phenacylquinoline
    • DTXSID90277648
    • F8880-2572
    • NSC-3329
    • MDL: MFCD10694866
    • Inchi: 1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2
    • InChI Key: MIHMEDBBAZVCAR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CC1C=CC2C=CC=CC=2N=1

Computed Properties

  • Exact Mass: 247.09979
  • Monoisotopic Mass: 247.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • Density: 1.183
  • Boiling Point: 410.6°Cat760mmHg
  • Flash Point: 208.4°C
  • Refractive Index: 1.655
  • PSA: 29.96
  • LogP: 3.66020

1-Phenyl-2-(quinolin-2-yl)ethan-1-one Pricemore >>

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